3-((4-氯苯基)硫代)-N-(5-(2-(甲基磺酰基)苯基)-1,3,4-恶二唑-2-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is an organic molecule that contains several functional groups, including a chlorophenyl group, a thioether linkage, an oxadiazole ring, and a propanamide group. These functional groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocyclic ring containing nitrogen and oxygen atoms, could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the propanamide group could participate in various nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .科学研究应用
合成和阿尔茨海默病评估
一项研究合成了密切相关化合物的新的 N 取代衍生物,以评估其作为阿尔茨海默病候选药物。这些化合物对乙酰胆碱酯酶 (AChE) 表现出酶抑制活性,并被评估溶血活性以验证它们作为新候选药物的潜力 (Rehman 等人,2018)。
晶体结构和 COX-2 抑制
另一项研究详细介绍了与该化合物密切相关的四唑衍生物的晶体结构,根据对接研究提供了对它们的潜在 COX-2 抑制活性的见解。这项研究提出了在设计 COX-2 抑制剂中的应用 (Al-Hourani 等人,2015)。
抗惊厥剂
合成了含有磺酰胺部分的化合物,类似于目标化合物,并评估了其抗惊厥活性。一些合成的化合物在预防匹罗毒素诱发的惊厥方面显示出有希望的结果,表明它们作为抗惊厥剂的潜在应用 (Farag 等人,2012)。
抗病毒评估
一项研究专注于通过与亲核试剂反应合成衍生物进行抗病毒评估,表明此类化合物在开发抗病毒剂中的潜在用途 (Sayed 和 Ali,2007)。
抗菌剂
合成了含有磺酰胺部分的新型氮杂环丁酮,并评估了它们的抗菌和抗真菌活性。这些化合物显示出作为抗菌剂的潜力,表明此类杂环化合物在解决微生物耐药性方面的广泛适用性 (Prajapati 和 Thakur,2014)。
抗 HIV 活性
合成了源自 α-氨基酸的衍生物,并评估了它们的抗 HIV 活性。虽然一些化合物对 HIV-1 和 HIV-2 表现出抑制活性,但该研究强调了结构修饰以增强抗病毒功效的重要性 (Syed 等人,2011)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-28(24,25)15-5-3-2-4-14(15)17-21-22-18(26-17)20-16(23)10-11-27-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNQVIMCHKJHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。